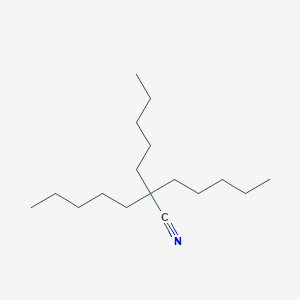
2,2-Dipentylheptanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dipentylheptanenitrile is an organic compound belonging to the nitrile family. Nitriles are characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is notable for its branched structure, which can influence its physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dipentylheptanenitrile can be synthesized through various methods, including:
From Halogenoalkanes: Heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions.
From Amides: Dehydrating amides using phosphorus (V) oxide (P4O10) to remove water and form the nitrile.
From Aldehydes and Ketones: Adding hydrogen cyanide to aldehydes or ketones to produce hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反応の分析
Types of Reactions
2,2-Dipentylheptanenitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Substitution: Various nucleophiles can be used to replace the cyano group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the cyano group.
科学的研究の応用
2,2-Dipentylheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dipentylheptanenitrile depends on its interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its use.
類似化合物との比較
Similar Compounds
2,2-Dimethylpentane: Another branched hydrocarbon with different properties due to the absence of a cyano group.
2,2-Dipropylpentanenitrile: Similar in structure but with shorter alkyl chains.
特性
CAS番号 |
52061-72-0 |
|---|---|
分子式 |
C17H33N |
分子量 |
251.5 g/mol |
IUPAC名 |
2,2-dipentylheptanenitrile |
InChI |
InChI=1S/C17H33N/c1-4-7-10-13-17(16-18,14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3 |
InChIキー |
VWJFEYJYQKQKJB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CCCCC)(CCCCC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
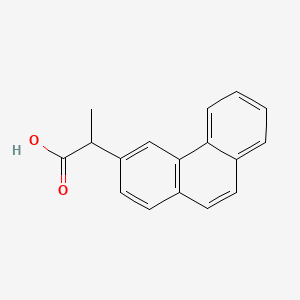
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)
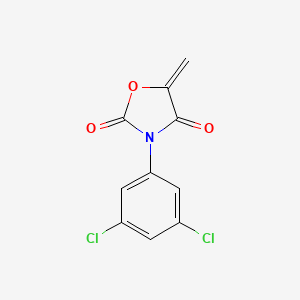

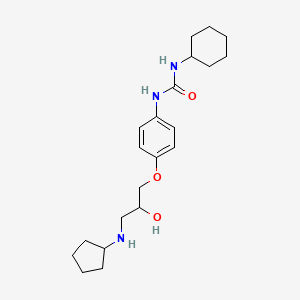
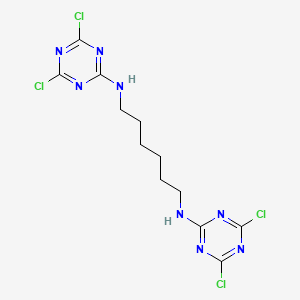
![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
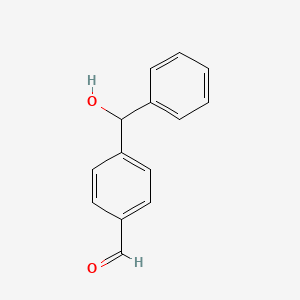
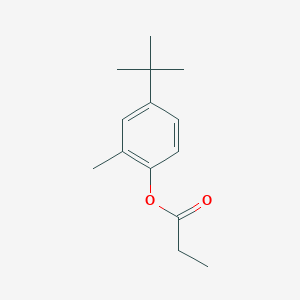
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
